1-(4-methoxyphenyl)-4-(piperazin-1-ylcarbonyl)pyrrolidin-2-one hydrochloride(1:1) 1-(4-methoxyphenyl)-4-(piperazin-1-ylcarbonyl)pyrrolidin-2-one hydrochloride(1:1)
Brand Name: Vulcanchem
CAS No.: 38160-05-3
VCID: VC13369646
InChI: InChI=1S/C16H21N3O3.ClH/c1-22-14-4-2-13(3-5-14)19-11-12(10-15(19)20)16(21)18-8-6-17-7-9-18;/h2-5,12,17H,6-11H2,1H3;1H
SMILES: COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCNCC3.Cl
Molecular Formula: C16H22ClN3O3
Molecular Weight: 339.82 g/mol

1-(4-methoxyphenyl)-4-(piperazin-1-ylcarbonyl)pyrrolidin-2-one hydrochloride(1:1)

CAS No.: 38160-05-3

Cat. No.: VC13369646

Molecular Formula: C16H22ClN3O3

Molecular Weight: 339.82 g/mol

* For research use only. Not for human or veterinary use.

1-(4-methoxyphenyl)-4-(piperazin-1-ylcarbonyl)pyrrolidin-2-one hydrochloride(1:1) - 38160-05-3

Specification

CAS No. 38160-05-3
Molecular Formula C16H22ClN3O3
Molecular Weight 339.82 g/mol
IUPAC Name 1-(4-methoxyphenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride
Standard InChI InChI=1S/C16H21N3O3.ClH/c1-22-14-4-2-13(3-5-14)19-11-12(10-15(19)20)16(21)18-8-6-17-7-9-18;/h2-5,12,17H,6-11H2,1H3;1H
Standard InChI Key IRVAHYWJVFSIKP-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCNCC3.Cl
Canonical SMILES COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCNCC3.Cl

Introduction

Chemical Characterization and Structural Analysis

Molecular Architecture

The compound’s IUPAC name, 1-(4-methoxyphenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride, reflects its intricate structure (Table 1). The pyrrolidin-2-one ring serves as the central scaffold, with substituents at the 1- and 4-positions contributing to its stereoelectronic profile. The 4-methoxyphenyl group introduces aromaticity and potential π-π interactions, while the piperazine-1-carbonyl moiety enhances solubility and provides sites for hydrogen bonding.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₆H₂₂ClN₃O₃
Molecular Weight339.82 g/mol
IUPAC Name1-(4-methoxyphenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride
Canonical SMILESCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCNCC3.Cl
InChI KeyIRVAHYWJVFSIKP-UHFFFAOYSA-N

The hydrochloride salt form improves stability and bioavailability, a common strategy in drug design to enhance pharmacokinetic properties.

Synthesis and Preparation

Synthetic Pathways

The synthesis of 1-(4-methoxyphenyl)-4-(piperazin-1-ylcarbonyl)pyrrolidin-2-one hydrochloride(1:1) involves multi-step organic reactions, typically commencing with the formation of the pyrrolidin-2-one core. A plausible route involves:

  • Condensation Reaction: Reaction between 4-methoxyaniline and a γ-keto acid derivative to form the pyrrolidinone ring via cyclization.

  • Carbonylation: Introduction of the piperazine-1-carbonyl group using phosgene or a safer equivalent like triphosgene, followed by reaction with piperazine under controlled conditions.

  • Salt Formation: Treatment with hydrochloric acid to yield the final hydrochloride salt, purified via recrystallization or chromatography.

Industrial-scale production would optimize these steps for yield and purity, potentially employing continuous flow chemistry to enhance efficiency.

CompoundSubstituentsHypothesized Activity
1-(4-Methoxyphenyl) derivative4-Methoxyphenyl, PiperazineNeurotransmitter modulation
1-(Phenyl) derivativePhenyl, MorpholineAntibacterial
1-(2-Thienyl) derivativeThiophene, PiperidineAnticancer

This table illustrates how substituent variations influence biological targeting, underscoring the importance of the 4-methoxyphenyl-piperazine combination in the subject compound.

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